2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide
Description
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
ZZLKFXNUOVKADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide by refluxing with hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide (KOH) to facilitate the reaction .
Chemical Reactions Analysis
Hydrazone Formation
The hydrazide group readily reacts with carbonyl compounds to form hydrazones, a key reaction for synthesizing bioactive derivatives:
General Reaction :
This reaction is critical for developing antimicrobial and antitumor agents, as demonstrated in structure-activity relationship studies .
Reduction and Oxidation Reactions
The compound undergoes redox transformations at multiple sites:
Reduction
-
Bromo Group : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen.
-
Hydrazide Moiety : LiAlH₄ reduces the hydrazide to a primary amine.
Key Example :
Yield : 58%
Oxidation
Oxidative conditions (KMnO₄/H⁺) convert the hydrazide to a nitrile or carboxylic acid.
Nucleophilic Substitution at the Bromine Center
The bromine atom participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (e.g., piperidine) | DMF, K₂CO₃, 80°C | 2-Amino-4,5-dimethylphenoxy derivatives | 65% | |
| Thiols (e.g., benzylthiol) | EtOH, NaOH, reflux | Thioether analogs | 71% |
Mechanism : Electron-withdrawing phenoxy group activates the ring for nucleophilic attack at the para-bromo position .
Cyclization Reactions
The hydrazide group facilitates heterocycle formation:
Thiazinane Formation
In DMAc with NaH and alkyl halides, the compound forms six-membered thiazinane rings :
Example :
Yield : 32%
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 60–75% | |
| Ullmann | CuI, L-proline, aryl iodide | Diarylethers | 55% |
Key Application : Synthesis of extended π-systems for material science applications .
Alkylation and Acylation
The hydrazide nitrogen undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF | -Alkylated hydrazide | 81% |
| Acetyl chloride | Pyridine, 0°C | -Acetyl derivative | 89% |
Reaction Optimization Data
Critical parameters for maximizing yields:
| Reaction | Optimal Temp (°C) | Solvent | Catalyst |
|---|---|---|---|
| Hydrazone formation | 60–80 | Ethanol | None |
| Suzuki coupling | 100 | Toluene | Pd(PPh₃)₄ |
| Thiazinane synthesis | 120 | DMAc | NaH |
This compound’s versatility in forming hydrazones, heterocycles, and coupled products makes it invaluable for medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo biological activity .
Scientific Research Applications
Medicinal Chemistry
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide has garnered attention as a lead compound in drug development due to its potential biological activities. Preliminary studies indicate that it may interact with specific enzymes or receptors, influencing key cellular signaling pathways involved in cell growth and apoptosis.
Potential Therapeutic Uses :
- Antimicrobial Activity : In vitro studies have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Cancer Research : Its structural similarity to other pharmacologically active compounds positions it as a candidate for further exploration in cancer therapies.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.
Synthetic Pathways :
- The synthesis typically involves multiple steps, including bromination and hydrazone formation, allowing chemists to modify the compound for specific applications.
Case Studies and Research Findings
Several case studies highlight the applications of this compound in research:
- Study on Biological Activity : A study published in a peer-reviewed journal investigated the interaction of this compound with specific biological targets. Results indicated that it could inhibit certain enzymes involved in disease pathways, providing a basis for its use in therapeutic development.
- Synthesis and Modification : Researchers have explored various synthetic routes to modify the compound's structure, enhancing its biological activity. For instance, derivatives with altered substituents have shown improved efficacy against specific microbial strains.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of immune responses .
Comparison with Similar Compounds
Halogen Substitution
- Bromo vs. Chloro: Bromophenoxy derivatives (e.g., 2-(4-bromophenoxy)acetohydrazide) exhibit stronger coordination with transition metals compared to chloro analogs due to bromine’s larger atomic radius and polarizability . Chloro-substituted compounds (e.g., 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide) are often explored as synthetic auxins, mimicking plant hormones like 2,4-D .
Methyl Substituents
- Dimethyl groups (e.g., in 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide) increase lipophilicity, improving membrane permeability. This modification is critical in antimicrobial and anticancer applications .
Heterocyclic Modifications
- Benzimidazole/Triazole Hybrids: Benzimidazole-acetohydrazides () show superior anticonvulsant activity due to their ability to cross the blood-brain barrier, while triazole-thio derivatives () target monoamine oxidase enzymes for antidepressant effects.
- Coumarin/Pyrimidine Hybrids : Coumarin-based derivatives () leverage π-π stacking interactions for antioxidant activity, whereas pyrimidine-thio analogs () disrupt microbial cell walls via thiol group interactions.
Thermal Stability
- Bromophenoxy acetohydrazides (e.g., 2-(4-bromophenoxy)acetohydrazide) exhibit thermal stability up to 220°C, making them suitable for high-temperature applications in material science .
Biological Activity
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-bromo-4,5-dimethylphenol with acetohydrazide under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of acetohydrazides, including this compound, possess significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating notable efficacy in inhibiting growth .
- Antidiabetic Potential : Preliminary in vivo studies suggest that this compound may exhibit antidiabetic activity by inhibiting key enzymes involved in carbohydrate metabolism. Molecular docking studies have indicated favorable binding interactions with α-amylase and α-glucosidase enzymes, which are critical targets for diabetes management .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes related to metabolic pathways. This inhibition could lead to therapeutic applications in managing conditions such as diabetes and obesity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound interacts with enzyme active sites, potentially altering their activity and leading to reduced substrate conversion rates.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions at the molecular level. These studies suggest that structural modifications can enhance the biological activity of related compounds .
- Cellular Impact : In vitro studies indicate that this compound may influence cellular pathways involved in apoptosis and cell proliferation, which could be relevant for cancer research .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antibacterial Efficacy : In a study examining various hydrazone derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive bacteria .
- Antidiabetic Activity : Another study focused on a series of acetohydrazides demonstrated that derivatives similar to this compound significantly reduced blood glucose levels in diabetic animal models, suggesting potential for further development into therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Antibacterial Activity | Antidiabetic Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| N'-substituted benzylidene acetohydrazides | Moderate | High | Yes |
| Phenylhydrazono phenoxyquinoline derivatives | High | Moderate | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(2-bromo-4,5-dimethylphenoxy)acetate can be refluxed with hydrazine hydrate (3:1 molar ratio) in absolute ethanol for 6 hours, followed by crystallization in 70% ethanol to achieve >80% purity . Yield optimization may involve solvent selection (e.g., ethanol vs. methanol), temperature control (reflux vs. room temperature), and stoichiometric adjustments. Evidence from analogous hydrazides suggests that extended reaction times (8–12 hours) improve crystallinity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Combine chromatographic (TLC/HPLC) and spectroscopic techniques:
- ¹H/¹³C NMR : Confirm hydrazide NH₂ protons (δ 9.2–9.8 ppm) and aromatic protons (δ 6.8–7.5 ppm for brominated aryl groups) .
- FT-IR : Identify C=O stretches (~1650 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, and Br percentages within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antiviral : Plaque reduction assays (e.g., against HAV) with IC₅₀ determination via dose-response curves. For example, acetohydrazide derivatives showed IC₅₀ = 8.5–10.7 µg/mL against HAV adsorption/replication .
- Anticancer : MTT assays on cell lines (e.g., C6 glioma, MCF-7) using 10–100 µM concentrations. Measure viability after 24–48 hours and calculate EC₅₀ values .
- Antimicrobial : Agar diffusion assays (20–50 µg/mL) against E. coli or S. aureus, with zone-of-inhibition comparisons to standard antibiotics .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental bioactivity data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to analyze electrostatic potential (MEP) and frontier orbitals (HOMO-LUMO). High HOMO energy (-5.2 eV) correlates with electron donation to biomolecular targets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with DNA gyrase or topoisomerase II) to identify binding stability (RMSD < 2 Å) and critical residues (e.g., Br···π interactions with tyrosine) .
Q. What crystallographic techniques elucidate non-covalent interactions critical for lattice stability?
- Methodological Answer :
- Single-Crystal XRD : Resolve Br···H-C (2.95 Å) and N-H···O (2.12 Å) interactions. For example, monoclinic P2₁/n space group packing in similar bromo-hydrazides reveals dispersion-dominated 3D energy frameworks .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% C-H···Br, 28% π-stacking) using CrystalExplorer. High C-H···π ratios (log P = 3.2) suggest enhanced membrane permeability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at aryl positions) to improve DNA intercalation (ΔTm = +5°C) .
- Hybridization Strategies : Coumarin-acetohydrazide hybrids (e.g., 2-oxo-2H-chromen-4-yloxy) enhance antioxidant activity (DPPH scavenging IC₅₀ = 18 µM vs. ascorbic acid IC₅₀ = 22 µM) .
- Bioisosteric Replacement : Replace Br with Cl to reduce toxicity while retaining antiviral activity (IC₅₀ shift: 8.5 → 9.2 µg/mL) .
Q. What strategies mitigate aggregation-induced solubility issues in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (1:9 v/v) with 0.1% Tween-80 to maintain solubility up to 10 mM .
- Prodrug Design : Synthesize pH-sensitive esters (e.g., acetylated hydrazides) that hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter, PDI < 0.2) for sustained release in cytotoxicity assays .
Q. How can molecular docking studies predict binding modes with cancer-related receptors?
- Methodological Answer :
- Target Selection : Use receptors like S. aureus DNA gyrase (PDB: 4ALI) or colon cancer biomarkers (PDB: 2HQ6).
- Docking Protocol : Perform flexible docking with AutoDock Vina (exhaustiveness = 20). Key interactions:
- Bromine with hydrophobic pockets (ΔG = -9.2 kcal/mol).
- Hydrazide NH with Asp89 (hydrogen bond, 2.1 Å) .
- Validation : Compare docking poses with crystallographic data (RMSD < 1.5 Å) and correlate binding scores (Ki < 1 µM) with MTT results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
